N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide
Description
This compound features a benzamide backbone linked to a tricyclic system containing oxygen (8-oxa) and nitrogen (10,12-diaza) atoms. Key substituents include a 4-chloro group, a 9-methyl group, and an 11-oxo moiety. Structural characterization of such complexes often employs X-ray crystallography, with software like SHELX proving critical for resolving intricate bonding patterns .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-15(31)16-6-9-19(10-7-16)28-24(32)17-4-3-5-20(12-17)30-25(33)29-22-14-26(30,2)34-23-11-8-18(27)13-21(22)23/h3-13,22H,14H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVPSBDLCQFOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)NC4CC3(OC5=C4C=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide (CAS Number: 931334-31-5) is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 475.9 g/mol . The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines.
- Anti-inflammatory Properties : Similar compounds have shown potential in inhibiting cyclooxygenase enzymes (COX) which are involved in inflammation.
- Neuroprotective Effects : Molecular docking studies indicate potential interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
1. Enzyme Inhibition
- Cyclooxygenase Inhibition : Compounds with similar structures have been found to inhibit COX enzymes leading to reduced prostaglandin synthesis and thus lower inflammation .
- Cholinesterase Inhibition : The compound may inhibit AChE and BChE, potentially enhancing cholinergic signaling which is beneficial in treating cognitive decline .
2. Cytotoxicity Against Cancer Cells
- Studies show that related compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), suggesting a possible use in cancer therapy .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation. The presence of the diazatricyclo structure is associated with enhanced biological activity against various cancer types due to its ability to interact with biological targets effectively.
Mechanism of Action
The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, studies indicate that related compounds can act as inhibitors of key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
Research has shown that compounds structurally related to N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide exhibit anti-inflammatory effects. These properties are crucial for developing new treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
In Silico Studies
Molecular docking studies suggest that this compound can effectively bind to targets involved in inflammatory responses, such as 5-lipoxygenase (5-LOX), which is a key enzyme in the biosynthesis of leukotrienes, mediators of inflammation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. Compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi.
Mechanisms of Antimicrobial Action
These compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microorganisms, leading to cell death.
Material Science Applications
Beyond medicinal uses, this compound can also be explored in material science.
Polymer Chemistry
The unique structure allows for potential applications in developing novel polymers or nanomaterials with specific properties such as enhanced thermal stability or electrical conductivity.
Case Studies and Research Findings
Comparison with Similar Compounds
Core Structural Differences
The compound’s tricyclic core (8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene) distinguishes it from analogs like N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide (), which possesses a dibenzooxazepine system. Key variations include:
- Tricyclic vs. Bicyclic Systems : The target compound’s fused three-ring system imposes greater conformational rigidity compared to the two-ring dibenzooxazepine in .
- Substituent Effects : The 4-chloro and 9-methyl groups in the target compound contrast with the trifluoromethyl group in the analog, impacting electronic properties and steric bulk .
Physicochemical Properties
The trifluoromethyl group in the analog balances polarity and metabolic stability .
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow the CHAOS (Checklist for the Reporting of Organic Synthesis) guidelines:
- Detailed Reaction Logs : Record exact timestamps, humidity levels, and equipment calibration data.
- Raw Spectral Data : Upload NMR/FIR/HRMS files to repositories like Zenodo with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
